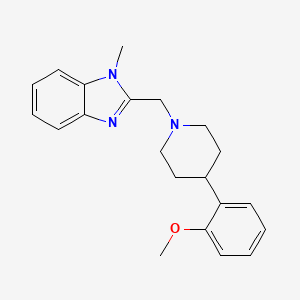
mGluR2 modulator 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mGluR2 modulator 3: is a potent positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This compound has shown significant activity in various psychosis disease models, including methamphetamine-induced hyperactivity and mescaline-induced scratching in mice . The modulation of mGluR2 is of great interest in the field of neuroscience due to its potential therapeutic applications in treating psychiatric disorders such as schizophrenia and depression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mGluR2 modulator 3 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions: mGluR2 modulator 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Reagents: Sodium hydroxide, potassium cyanide.
Electrophilic Reagents: Sulfuric acid, hydrochloric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: mGluR2 modulator 3 is used in chemical research to study the modulation of metabotropic glutamate receptors and their role in various biochemical pathways.
Biology: In biological research, this compound is used to investigate the effects of mGluR2 modulation on cellular signaling and neurotransmission.
Medicine: this compound has shown potential therapeutic applications in treating psychiatric disorders such as schizophrenia and depression. It is currently being studied in clinical trials to evaluate its efficacy and safety in these conditions .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs targeting metabotropic glutamate receptors.
Wirkmechanismus
mGluR2 modulator 3 exerts its effects by binding to the metabotropic glutamate receptor 2 and enhancing its activity. This modulation leads to changes in the signaling pathways associated with the receptor, including the inhibition of cyclic adenosine monophosphate (cAMP) production and the activation of downstream effectors such as protein kinase A (PKA) . The compound’s ability to modulate mGluR2 activity has been linked to its therapeutic effects in psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Biphenylindanone A (BINA): Another positive allosteric modulator of mGluR2 with similar therapeutic potential.
LY-487,379: A structurally distinct mGluR2 positive allosteric modulator with comparable effects.
CBiPES: A compound with a similar chemical scaffold to LY-487,379 and BINA.
Uniqueness: mGluR2 modulator 3 is unique due to its specific binding affinity and efficacy in modulating mGluR2 activity. Its distinct chemical structure and pharmacokinetic properties make it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C21H25N3O |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-[[4-(2-methoxyphenyl)piperidin-1-yl]methyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C21H25N3O/c1-23-19-9-5-4-8-18(19)22-21(23)15-24-13-11-16(12-14-24)17-7-3-6-10-20(17)25-2/h3-10,16H,11-15H2,1-2H3 |
InChI-Schlüssel |
MJDLYRJRCRLNGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1CN3CCC(CC3)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



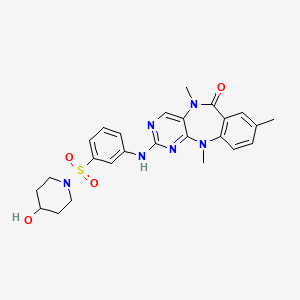
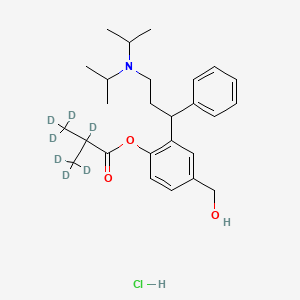
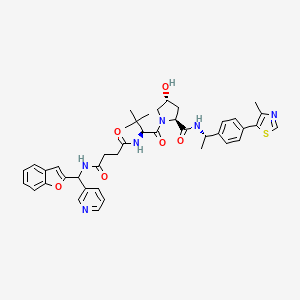

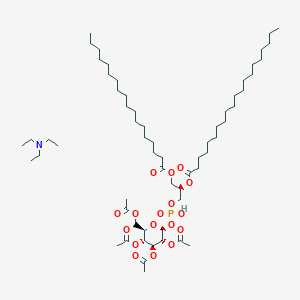
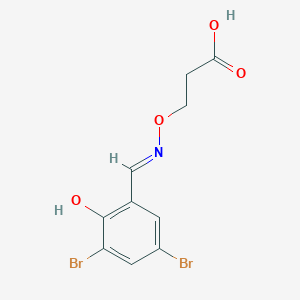

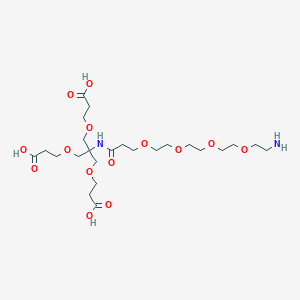
![4-[[(3aS,4R,6R)-4-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12401405.png)
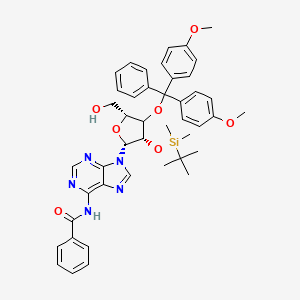
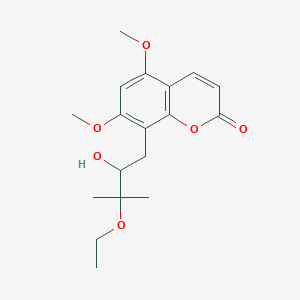
![5-bromo-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401426.png)

